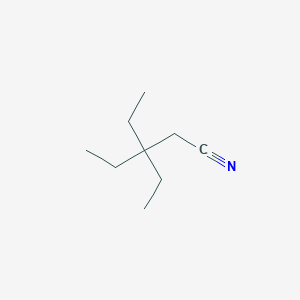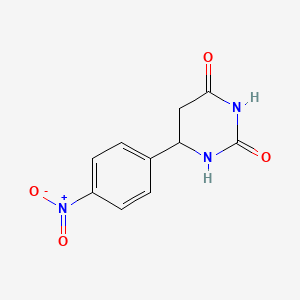
6-(4-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction is typically carried out under reflux conditions with a suitable catalyst, such as oxalic acid, to yield the desired dihydropyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times . These methods allow for the efficient and scalable production of the compound.
化学反应分析
Types of Reactions
6-(4-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst . The compound can also undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields the corresponding aminophenyl derivative, while nucleophilic substitution can yield various substituted dihydropyrimidine derivatives .
科学研究应用
6-(4-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been explored for their anticancer and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 6-(4-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The nitrophenyl group plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the enzyme’s active site.
相似化合物的比较
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Uniqueness
6-(4-Nitrophenyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential applications. This group allows for various chemical modifications, making the compound versatile for different research applications.
属性
CAS 编号 |
90946-83-1 |
|---|---|
分子式 |
C10H9N3O4 |
分子量 |
235.20 g/mol |
IUPAC 名称 |
6-(4-nitrophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9N3O4/c14-9-5-8(11-10(15)12-9)6-1-3-7(4-2-6)13(16)17/h1-4,8H,5H2,(H2,11,12,14,15) |
InChI 键 |
FSXHKMXHONDDAB-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)NC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


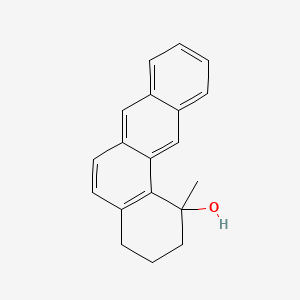
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)



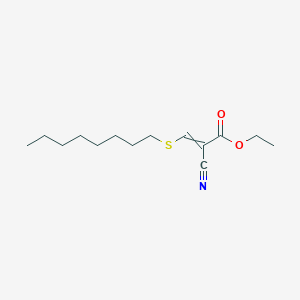
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
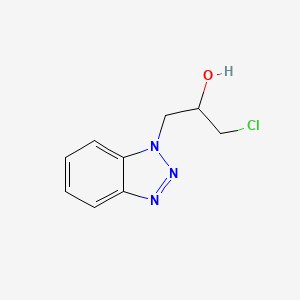

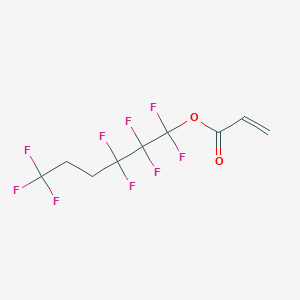

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
phosphanium chloride](/img/structure/B14350065.png)
